1,2,3,4-Tetrahydropyridine hydrochloride CAS number 1799434-61-9
1,2,3,4-Tetrahydropyridine hydrochloride CAS number 1799434-61-9
An In-depth Technical Guide to 1,2,3,4-Tetrahydropyridine Hydrochloride (CAS: 1799434-61-9) for Advanced Research
Abstract
The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically significant pharmaceuticals.[1][2] This guide provides an in-depth technical overview of a specific, yet important isomer, 1,2,3,4-Tetrahydropyridine hydrochloride (CAS No. 1799434-61-9) .[3] We will dissect its physicochemical properties, explore robust synthetic strategies and the mechanistic logic behind them, detail comprehensive analytical characterization protocols, and discuss its applications within the broader context of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic building block.
The Strategic Importance of the Tetrahydropyridine Scaffold
Tetrahydropyridines are six-membered, nitrogen-containing heterocycles featuring one double bond within the ring. The location of this unsaturation gives rise to three primary structural isomers: 1,2,3,4-THP, 1,2,3,6-THP, and 2,3,4,5-THP.[1][4] Each isomer presents unique conformational and electronic properties, making the scaffold highly versatile for chemical modification.
The significance of the THP core is underscored by its presence in compounds with a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) modulatory effects.[5][6][7] A classic example that propelled the field forward is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), whose metabolite selectively targets dopaminergic neurons, providing a crucial tool for Parkinson's disease research.[1] This history highlights the profound biological impact that even simple THP derivatives can exert. The title compound, 1,2,3,4-Tetrahydropyridine as a hydrochloride salt, serves as a stable and reactive building block for accessing novel chemical entities within this pharmacologically rich space.
Physicochemical & Structural Data
A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and screening. The hydrochloride salt form is deliberately chosen to enhance stability, improve handling characteristics, and often increase aqueous solubility compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4-Tetrahydropyridine hydrochloride | [3][8] |
| CAS Number | 1799434-61-9 | [3] |
| Molecular Formula | C₅H₉N · HCl | Inferred |
| Molecular Weight | 119.60 g/mol | Inferred |
| Isomeric Form | 1,2,3,4- (Δ⁵-piperideine) | [4] |
| Appearance | Typically a solid (e.g., crystalline powder) | [9] |
| Storage | Cold-chain transportation recommended | [3] |
Synthesis and Purification: A Mechanistic Approach
While specific vendor-proprietary synthesis routes for CAS 1799434-61-9 are not publicly disclosed, the construction of the 1,2,3,4-tetrahydropyridine core can be achieved through several established and robust synthetic strategies. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.
Key Synthetic Strategy: Multicomponent Reactions (MCRs)
MCRs are highly efficient for building molecular complexity in a single step and are a favored method for generating diverse libraries of heterocycles like THPs.[10][11] A common approach involves the condensation of an amine source, an aldehyde, and a β-ketoester.[6]
Step-by-Step MCR Protocol (Illustrative):
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Reaction Setup: To a solution of an appropriate β-ketoester and aldehyde in a suitable solvent (e.g., ethanol), add the nitrogen source (e.g., an aniline derivative or ammonium acetate).[6][12]
-
Catalysis: Introduce an organocatalyst. 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA) has been reported as a novel, mild, and metal-free organocatalyst for such transformations.[6] The catalyst's role is to activate the carbonyls and facilitate the cascade of reactions.
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Reaction Cascade: The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the substituted 1,2,3,4-tetrahydropyridine ring.[12]
-
Work-up & Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is achieved via recrystallization or column chromatography to yield the pure tetrahydropyridine free base.
Conversion to Hydrochloride Salt
The final step involves converting the purified free base to its hydrochloride salt for enhanced stability.
-
Dissolution: Dissolve the purified 1,2,3,4-tetrahydropyridine base in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.[13]
-
Precipitation & Isolation: The hydrochloride salt, being less soluble, will precipitate out of the solution.
-
Final Processing: The resulting solid is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum to yield the final, stable 1,2,3,4-Tetrahydropyridine hydrochloride.
dot
Caption: Quality control workflow for product validation.
Applications in Research and Drug Development
While specific applications for CAS 1799434-61-9 are emerging, its value is derived from the proven potential of the broader tetrahydropyridine class. Researchers can use this compound as a foundational scaffold to develop novel molecules targeting a wide array of diseases.
-
CNS Disorders: The THP scaffold is a key component in molecules targeting CNS receptors, including dopamine and serotonin. I[1]t serves as a template for developing potential treatments for neurological and psychiatric conditions.
-
Antimicrobial Agents: Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making this an attractive starting point for the development of new anti-infective agents. *[1][6] Anticancer Therapeutics: The THP ring is found in compounds exhibiting antiproliferative activity. I[5][7]ts rigid structure is ideal for orienting functional groups to achieve specific interactions with biological targets like kinases.
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Biofilm Inhibition: Recent studies have highlighted the use of THP analogues as potent agents that can disrupt the formation of bacterial biofilms, a critical factor in persistent infections.
[6]### 6. Safety, Handling, and Storage
As a research chemical, 1,2,3,4-Tetrahydropyridine hydrochloride should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. *[14][15][16] Storage: Store in a tightly sealed container in a cool, dry place. A[17]s recommended by suppliers, cold-chain transportation and refrigerated storage are advisable to ensure long-term stability. *[3] Toxicity: While specific toxicity data for this CAS number is not available, related heterocyclic amines and their salts can be irritants and may be harmful if swallowed or inhaled. S[18]ome complex substituted THPs are suspected carcinogens, warranting cautious handling.
1,2,3,4-Tetrahydropyridine hydrochloride (CAS: 1799434-61-9) represents a valuable and versatile building block for chemical synthesis and drug discovery. Its stable salt form and the rich pharmacological history of the tetrahydropyridine scaffold make it an essential tool for researchers aiming to develop novel therapeutics. By understanding the principles of its synthesis, characterization, and potential applications, scientists can effectively harness this compound to drive innovation in medicinal chemistry.
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